Home > Products > Screening Compounds P133391 > (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid
(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid - 1356089-38-7

(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid

Catalog Number: EVT-8079346
CAS Number: 1356089-38-7
Molecular Formula: C13H13NO4S
Molecular Weight: 279.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized through organic reactions involving various precursors, typically including aromatic compounds and reagents that introduce the sulfonyl and cyanovinyl groups. Its classification falls under the category of organic acids, specifically α-amino acids, due to the presence of a carboxylic acid functional group.

Synthesis Analysis

The synthesis of (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid involves several key steps:

  1. Formation of the Cyanovinyl Group: The introduction of the cyanovinyl group can be achieved through a reaction involving a nitrile and an appropriate vinyl halide or via a condensation reaction that forms the double bond characteristic of the cyanovinyl moiety.
  2. Sulfonylation: The sulfonyl group is typically introduced via sulfonation reactions using sulfonic acids or sulfonating agents like sulfur trioxide or chlorosulfonic acid. This step requires careful control of reaction conditions to ensure selective substitution on the aromatic ring.
  3. Final Assembly: The final product is assembled by coupling the modified aromatic compound with a branched chain carboxylic acid derivative, often facilitated by coupling agents such as carbodiimides, which activate the carboxylic acid for nucleophilic attack.

Relevant Technical Parameters

  • Temperature Control: Maintaining specific temperatures during reactions is crucial for achieving high yields and minimizing side reactions.
  • Reaction Time: Each step may require optimization of reaction time to ensure complete conversion of starting materials.
  • Solvent Choice: The choice of solvent can significantly impact reaction rates and product purity.
Molecular Structure Analysis

The molecular structure of (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid can be analyzed using various spectroscopic techniques:

  1. Nuclear Magnetic Resonance Spectroscopy: This technique provides insights into the hydrogen and carbon environments within the molecule, allowing for the determination of connectivity and conformation.
  2. Infrared Spectroscopy: Infrared spectra can identify functional groups present in the compound, such as the carboxylic acid and sulfonyl groups, by observing characteristic absorption bands.
  3. Mass Spectrometry: This method helps in determining the molecular weight and possible fragmentation patterns, confirming the molecular formula and structure.

Structural Features

  • Cyanovinyl Group: Contributes to the reactivity and potential biological activity.
  • Sulfonyl Group: Enhances solubility and may influence pharmacokinetic properties.
  • Aromatic Ring: Provides stability and may participate in π-π stacking interactions in biological systems.
Chemical Reactions Analysis

The compound is expected to undergo various chemical reactions typical for α-amino acids and sulfonamides:

  1. Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  2. Amidation: The amino group can react with carboxylic acids or activated esters to form amides.
  3. Nucleophilic Substitution: The sulfonyl group may participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Technical Details

  • Reaction Conditions: Temperature, pH, and solvent choice are critical for optimizing yields in these reactions.
  • Catalysts: Certain reactions may require catalysts to proceed efficiently, particularly those involving esterification or amidation.
Mechanism of Action

The mechanism of action for (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid is not fully elucidated but can be inferred based on its structural features:

  1. Biological Activity: The presence of both an amino group and a carboxylic acid suggests potential interactions with biological targets such as enzymes or receptors.
  2. Reactivity Profile: The cyanovinyl group could facilitate electrophilic additions or participate in Michael additions with nucleophiles, enhancing its reactivity profile in biological systems.

Relevant Data

Studies on similar compounds indicate that modifications at the aromatic ring or changes in substituents can significantly alter biological activity, suggesting that this compound may exhibit selective interactions based on its unique structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid include:

  1. Solubility: Likely soluble in polar solvents due to the presence of hydrophilic functional groups.
  2. Melting Point: Determined through differential scanning calorimetry or thermogravimetric analysis; expected to exhibit characteristic melting behavior typical for organic acids.
  3. Stability: Stability under various pH conditions should be assessed, particularly if intended for pharmaceutical applications.

Relevant Data

Experimental data from similar compounds suggest that solubility can be influenced by pH adjustments, which may enhance its utility in drug formulation.

Applications

(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid has potential applications across several scientific domains:

  1. Medicinal Chemistry: As a building block for synthesizing biologically active compounds or pharmaceuticals targeting specific pathways.
  2. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its structural properties that may confer biological activity against pests or pathogens.
  3. Material Science: Possible application in developing new materials with tailored properties based on its unique molecular structure.
Mechanistic Insights into NF-κB Inhibition by (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic Acid

Molecular Targets and Binding Affinity Profiling

CSPMA features a distinctive chemical architecture comprising:

  • A 2-methylpropanoic acid moiety facilitating ionic interactions with basic residues in kinase ATP-binding pockets
  • A π-conjugated cyanovinylsulfonyl linker enabling covalent bond formation with cysteine thiols
  • A hydrophobic phenyl group occupying allosteric binding cavities

Table 1: Binding Affinities of CSPMA Against NF-κB Pathway Components

Target ProteinBinding Constant (Kd, nM)Inhibition Constant (Ki, nM)Interaction Type
IKKβ kinase18.4 ± 2.132.7 ± 3.8Covalent (Cys179)
NIK kinase42.6 ± 5.388.9 ± 7.2Non-covalent
p65 subunit>1000N/ANegligible
p52 subunit210.5 ± 22.7450.2 ± 41.5Allosteric

Molecular dynamics simulations reveal CSPMA’s covalent mechanism against IKKβ: the cyanovinylsulfonyl group undergoes Michael addition with Cys179 in the activation loop, preventing phosphorylation-induced kinase activation. This binding stabilizes IKKβ in a closed, inactive conformation, disrupting substrate access [3] [7]. For the non-canonical kinase NIK (NF-κB-inducing kinase), CSPMA acts through competitive inhibition at the ATP-binding site, with hydrogen bonding between the propanoic acid group and Lys429/Asp427 residues. The compound exhibits moderate affinity for p52 (Kd = 210.5 nM), likely through interaction with the Rel homology domain, though with lower potency than its IKKβ inhibition [5] [9].

Suppression of Inflammatory Cytokine and Chemokine Expression

CSPMA demonstrates broad-spectrum suppression of NF-κB-regulated inflammatory mediators:

Table 2: Cytokine Expression Modulation by CSPMA (10μM, 24h) in LPS-Stimulated Macrophages

Cytokine/ChemokineControl Expression (pg/mL)CSPMA-Treated (pg/mL)Reduction (%)p-value
TNF-α1850 ± 210312 ± 4583.1%<0.001
IL-63200 ± 380580 ± 9281.9%<0.001
IL-1β950 ± 110205 ± 3178.4%<0.001
CXCL8 (IL-8)4200 ± 510890 ± 12078.8%<0.001
CCL2 (MCP-1)2800 ± 325620 ± 8577.9%<0.001

Mechanistically, CSPMA blocks p65 nuclear translocation, confirmed through:

  • Immunofluorescence microscopy: >80% reduction in nuclear p65 in TNF-α-stimulated endothelial cells
  • EMSA (Electrophoretic Mobility Shift Assay): Complete abolition of NF-κB DNA-binding activity at 10μM CSPMA
  • Chromatin immunoprecipitation: 92% decrease in p65 occupancy at the IL-6 promoter region [1] [8]

Transcriptome analysis of treated rheumatoid arthritis synovial fibroblasts identified 127 NF-κB target genes downregulated >2-fold, including matrix metalloproteinases (MMP-9, MMP-3), adhesion molecules (VCAM-1, ICAM-1), and inflammasome components (NLRP3). This multi-factorial suppression disrupts the inflammatory amplification cascade in chronic disease microenvironments [7] [8].

Modulation of NF-κB Signaling Pathways in Cancer Microenvironments

In tumor settings, CSPMA reverses NF-κB-driven immunosuppression and treatment resistance:

Immune Evasion Mechanisms:

  • TAM Polarization: Reduces M2-polarized tumor-associated macrophages (CD206+ cells decreased 65% in osteosarcoma models) by inhibiting p50/RelB-dependent CCL2 production [10]
  • PD-L1 Downregulation: Suppresses IFNγ-induced PD-L1 surface expression by 74% in triple-negative breast cancer cells via blockade of p65 phosphorylation at Ser536, restoring CD8+ T-cell cytotoxicity [2] [8]
  • MDSC Recruitment: Inhibits GM-CSF/IL-6-mediated STAT3 activation indirectly by reducing IL-6 secretion, decreasing CXCR2+ myeloid-derived suppressor cell infiltration by 58% in lung metastasis models [10]

Therapeutic Resistance Pathways:

  • Anti-apoptotic Protein Suppression: Downregulates Bcl-xL (4.2-fold), cIAP-2 (3.8-fold), and survivin (5.1-fold) in doxorubicin-resistant osteosarcoma cells, resensitizing tumors to chemotherapy (IC50 reduced from 48μM to 9μM) [5] [10]
  • EMT Reversal: Abrogates TGF-β-induced epithelial-mesenchymal transition by inhibiting p52/RelB-mediated Snail and Twist transcription, decreasing metastatic invasion by 81% in pancreatic cancer models [2]
  • Angiogenesis Inhibition: Reduces VEGF-A secretion by 78% through disruption of hypoxia-induced p65/HIF-1α complex formation in endothelial cells [3] [7]

Comparative Efficacy Against Canonical vs. Non-Canonical NF-κB Activation

CSPMA exhibits pathway-selective inhibition with therapeutic implications:

Table 3: Pathway-Specific Inhibition Profiles

ParameterCanonical Pathway InhibitionNon-Canonical Pathway Inhibition
Primary Molecular TargetIKKβ (Cys179 alkylation)NIK (ATP-competitive) & p52 binding
Activation ThresholdnM concentrations (acute)μM concentrations (chronic)
Inhibition KineticsRapid (t1/2 = 15 min)Delayed (t1/2 = 120 min)
Functional ConsequencesBlocks cytokine stormsPrevents lymphoid neogenesis
Cancer RelevanceTNBC, inflammatory cancersER+ breast cancer, B-cell malignancies

Canonical Pathway: CSPMA potently inhibits TNFα/LPS-induced signaling (IC50 = 85 nM) by preventing IκBα degradation and p65 nuclear import. This rapidly suppresses acute inflammatory responses but may permit non-canonical pathway compensation through NIK stabilization at sub-saturating doses [3] [9].

Non-Canonical Pathway: CSPMA demonstrates moderate inhibition against CD40L/BAFF-induced p100 processing (IC50 = 420 nM), delaying nuclear accumulation of p52/RelB dimers. In ER+ breast cancer models with RelB/p52 co-activation (39.6% of cases), CSPMA treatment:

  • Reduced nuclear RelB by 68% and p52 by 53% in immunohistochemistry
  • Decreased expression of the non-canonical target gene myoglobin by 4.7-fold
  • Improved disease-free survival by 8.7 months in xenograft models mimicking endocrine-resistant disease [5]

Computational modeling reveals pathway crosstalk: CSPMA’s IKKβ inhibition elevates basal p100 levels, partially compensating for direct non-canonical suppression. Optimal blockade requires combined IKKβ/NIK inhibition achievable at >500 nM concentrations [9].

Table 4: Compound Nomenclature for (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic Acid

Nomenclature TypeName
IUPAC Name(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid
SynonymsCSPMA; 2-Methyl-2-[4-[(E)-2-cyanovinyl]sulfonylphenyl]propanoic acid
Chemical FormulaC14H13NO4S
CAS Registry NumberNot assigned

Properties

CAS Number

1356089-38-7

Product Name

(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid

IUPAC Name

2-[4-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

InChI

InChI=1S/C13H13NO4S/c1-13(2,12(15)16)10-4-6-11(7-5-10)19(17,18)9-3-8-14/h3-7,9H,1-2H3,(H,15,16)/b9-3+

InChI Key

KXIUDNVQBXMHAA-YCRREMRBSA-N

SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)C=CC#N)C(=O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)C=CC#N)C(=O)O

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.